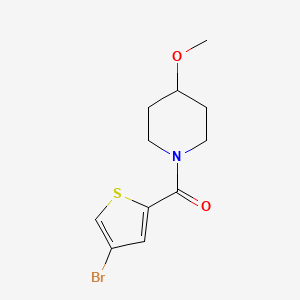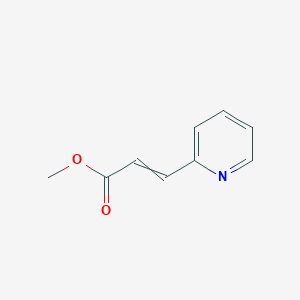
Methyl 3-(2-pyridyl)-2-propenoate
Descripción general
Descripción
Methyl 3-(2-pyridyl)-2-propenoate is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(2-pyridyl)-2-propenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(2-pyridyl)-2-propenoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis of Azolyl-3-propenoic Esters : A study by Blake, McNab, and Thornley (1997) explored the structures of four azolyl-3-propenoic esters, including variants of Methyl 3-(2-pyridyl)-2-propenoate. The research highlighted the planar structure of azole rings and side chains in these compounds, with extensive hydrogen bonding observed in certain derivatives (Blake, McNab, & Thornley, 1997).
Synthesis of Meridianin Analogues : Časar et al. (2005) described the synthesis of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, a close relative of Methyl 3-(2-pyridyl)-2-propenoate. Their work illustrated how this compound can be efficiently synthesized and further treated with various (thio)ureas to yield high-yield derivatives, expanding the family of meridianine analogues (Časar, Bevk, Svete, & Stanovnik, 2005).
Stereoselective Synthesis : Research by Zhong et al. (1999) focused on the efficient stereoselective synthesis of Methyl (S)-3-amino-3-(3-pyridyl)propanoate, which shares a similar structure with Methyl 3-(2-pyridyl)-2-propenoate. Their methodology provided insights into the synthesis of complex structures relevant to medicinal chemistry (Zhong et al., 1999).
Synthetic Transformations : Baš et al. (2001) conducted research on the synthesis and transformations of Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, a compound structurally related to Methyl 3-(2-pyridyl)-2-propenoate. Their study contributed to understanding the chemical reactivity and potential applications of such compounds in organic synthesis (Baš, Rečnik, Svete, Golic-Grdadolnik, & Stanovnik, 2001).
Reactivity and Preparation Studies : Koch et al. (1990) discussed the preparation, structure, and reactivity of Methyl 3,3-bis(4-dimethylamino)pyridinium-1-yl)propenoate dichloride, closely related to the target compound. This research provided valuable information on the synthesis and potential reactivity of these types of compounds (Koch, Waterman, Banks, & Streitwieser, 1990).
Annulation and Synthesis of Tetrahydropyridines : Zhu, Lan, and Kwon (2003) explored the synthesis of tetrahydropyridines using ethyl 2-methyl-2,3-butadienoate, which has structural similarities to Methyl 3-(2-pyridyl)-2-propenoate. Their findings contribute to understanding the synthetic routes and reactivity of such compounds (Zhu, Lan, & Kwon, 2003).
Propiedades
IUPAC Name |
methyl 3-pyridin-2-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9(11)6-5-8-4-2-3-7-10-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRVUFHSLSLFOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-pyridyl)-2-propenoate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-5-[(1-methyl-4-piperidyl)oxy]pyridine](/img/structure/B8234199.png)
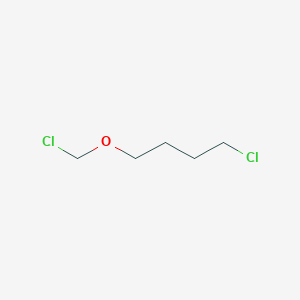
![Trisodium;2-[(2-oxido-5-sulfophenyl)diazenyl]-3,6-disulfonaphthalene-1,8-diolate](/img/structure/B8234219.png)
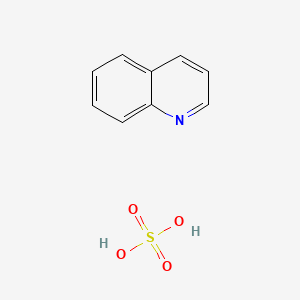
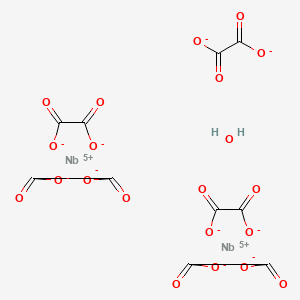
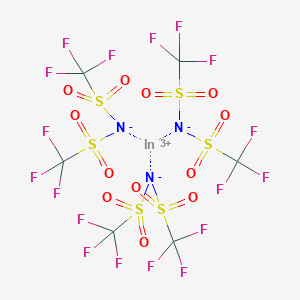
![(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-diphenyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234260.png)
![(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-9-phenanthrenyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234268.png)

